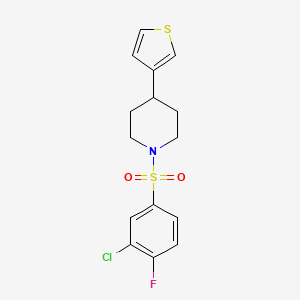

(5,7-dichloroquinolin-8-yl) N,N-diethylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

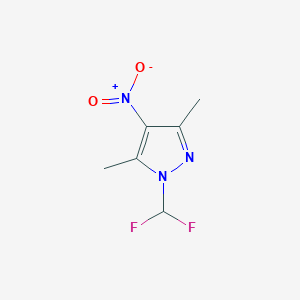

(5,7-dichloroquinolin-8-yl) N,N-diethylcarbamate, also known as DECQ or Diethylcarbamoylquinoline, is a synthetic compound with potential applications in scientific research. It is a derivative of quinoline and belongs to the class of carbamate compounds. DECQ has been studied for its ability to inhibit certain enzymes and its potential as an anticancer agent.

Applications De Recherche Scientifique

Anti-corrosion Applications

- 8-Hydroxyquinoline derivatives have been explored for their anti-corrosion properties in acidic mediums. These compounds demonstrate high efficiency in protecting mild steel surfaces against corrosion, with effectiveness reaching up to 90% for certain derivatives. The studies reveal that these compounds act as cathodic inhibitors and form protective layers on metal surfaces through adsorption. The inhibition efficiency correlates with their electronic properties and adsorption configurations, as determined by electrochemical techniques and computational methods including Density Functional Theory (DFT) and molecular dynamics simulations (Douche et al., 2020).

Antimicrobial and Antiviral Activities

- Certain 7-chloro-4-aminoquinoline derivatives have shown potent anti-malarial and anti-viral properties against Plasmodium falciparum strains and viruses including influenza A and SARS-CoV-2. These compounds, through structural functionalization, exhibit significant anti-infectious effects, opening avenues for drug discovery aimed at treating malaria and viral co-infections (Mizuta et al., 2023).

Antitubercular and Antileishmanial Agents

- Synthesis of 4-aminoquinoline analogues and their platinum(II) complexes have been explored for their antileishmanial and antitubercular activities. Certain compounds in this category exhibit promising activities against Mycobacterium tuberculosis, with potencies comparable to first and second-line drugs used in tuberculosis treatment. One compound specifically showed significant activity against Leishmania chagasi, highlighting the potential for developing novel antitubercular and antileishmanial agents (Carmo et al., 2011).

Metal Ion Sensing and Chemosensors

- The 8-hydroxyquinoline framework has been utilized to develop chemosensors for detecting metal ions such as Mg2+, Zn2+, and Co2+ in dual-channel modes. These chemosensors exhibit selectivity and sensitivity towards specific metal ions, demonstrating potential applications in environmental monitoring and biomedical diagnostics (Li et al., 2014).

Copper(II) Binding for Therapeutic Applications

- Research into the solution chemistry of Copper(II) binding to substituted 8-hydroxyquinolines has provided insight into their potential therapeutic applications, especially in treating neurological diseases like Alzheimer's and Huntington's. These studies offer a foundation for understanding the metal-binding properties of such compounds and their implications in disease treatment (Summers et al., 2020).

Propriétés

IUPAC Name |

(5,7-dichloroquinolin-8-yl) N,N-diethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N2O2/c1-3-18(4-2)14(19)20-13-11(16)8-10(15)9-6-5-7-17-12(9)13/h5-8H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBTIFIIMNHAECJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=C(C=C(C2=C1N=CC=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-{4-[(1-hydroxybutan-2-yl)carbamoyl]phenyl}pyridine-4-carboxamide](/img/structure/B2751013.png)

![1-(1,2-Dimethylindol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2751014.png)

![2-(7-(3-(tert-Butyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B2751019.png)

![Methyl ((S)-1-((S)-6-(5-(7-(2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-1H-benzo[d]iMidazol-6-yl)-9,9-difluoro-9H-fluoren-2-yl)-1H-iMidazol-2-yl)-5-azaspiro[2.4]heptan-5-yl)-3-Methyl-1-oxobutan-2-yl)carbaMate (hydrochloride)](/img/structure/B2751024.png)

![NCGC00384610-01_C48H76O18_Olean-12-en-28-oic acid, 3-[[O-6-deoxy-alpha-L-mannopyranosyl-(1->3)-O-[beta-D-glucopyranosyl-(1->2)]-beta-D-glucopyranuronosyl]oxy]-, (3beta,5xi,9xi,18xi)-](/img/structure/B2751028.png)